molecular formula C7H12NO2P B13214781 1-Hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one

1-Hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one

Cat. No.: B13214781
M. Wt: 173.15 g/mol
InChI Key: JREBXXJUKMIHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a phospholo[3,2-c]pyridin-1-one core, which is a fused ring system containing both phosphorus and nitrogen atoms.

Preparation Methods

The synthesis of 1-Hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the pyridine ring, followed by the introduction of the phosphorus-containing moiety. Reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1-Hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one can be compared with other similar compounds, such as:

    Phospholo[3,2-c]pyridin-1-one derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Phosphorus-containing heterocycles: These compounds contain phosphorus atoms within a ring structure and have diverse chemical and biological activities

Properties

Molecular Formula

C7H12NO2P

Molecular Weight

173.15 g/mol

IUPAC Name

1-hydroxy-2,4,5,6,7,7a-hexahydrophospholo[3,2-c]pyridine 1-oxide

InChI

InChI=1S/C7H12NO2P/c9-11(10)4-2-6-5-8-3-1-7(6)11/h2,7-8H,1,3-5H2,(H,9,10)

InChI Key

JREBXXJUKMIHDU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CCP(=O)(C21)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.